(1-Hydroxy-1H-imidazol-2-yl)methanediol
CAS No.:
Cat. No.: VC17590579
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6N2O3 |
---|---|
Molecular Weight | 130.10 g/mol |
IUPAC Name | (1-hydroxyimidazol-2-yl)methanediol |
Standard InChI | InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H |
Standard InChI Key | HCRXGKRQKRVYIS-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C(=N1)C(O)O)O |
Introduction
Structural Identification and Nomenclature
(1-Hydroxy-1H-imidazol-2-yl)methanediol features a five-membered aromatic imidazole ring substituted at the 2-position with a methanediol group (–C(OH)₂–). The IUPAC name reflects the presence of two hydroxyl groups on the methylene carbon adjacent to the imidazole nitrogen. Key structural attributes include:
-
Imidazole core: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
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Methanediol substituent: A geminal diol (–CH(OH)₂) at position 2, introducing polarity and hydrogen-bonding capacity.
The compound’s SMILES notation (O[C@H](O)C1=NC=CN1
) highlights the stereochemistry of the diol group, though racemic mixtures are common in synthetic preparations .
Synthesis and Purification
Synthetic Pathways
While no direct synthesis of (1-Hydroxy-1H-imidazol-2-yl)methanediol is documented in the literature, analogous compounds such as (1H-imidazol-2-yl)methanol (CAS 3724-26-3) provide a foundational route . The methanol derivative is typically synthesized via sodium borohydride reduction of 1H-imidazole-2-carbaldehyde:
Yield: 51–78% under optimized conditions .
To obtain the methanediol derivative, further oxidation or hydroxylation steps are hypothesized. One plausible route involves dihydroxylation of a vinylimidazole precursor using ozone or peroxides, though experimental validation is required.
Purification and Characterization
Purification is typically achieved via silica gel chromatography using dichloromethane/methanol gradients . Nuclear magnetic resonance (NMR) spectra of related compounds show characteristic imidazole proton resonances at δ 6.97 ppm and hydroxyl-bearing methylene protons at δ 4.61 ppm . High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 133.0381 (C₄H₇N₂O₃⁺).
Physicochemical Properties
Solubility and Stability
The geminal diol group enhances water solubility compared to non-hydroxylated imidazoles. Predictive models estimate:
-
Log P (octanol-water): -0.15 (indicating high hydrophilicity) .
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Aqueous solubility: ~171 mg/mL at 25°C, classified as "highly soluble" .
Stability studies on analogous compounds suggest susceptibility to dehydration under acidic conditions, forming imidazole-2-carbaldehyde .
Spectral Data
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UV-Vis: Absorption maxima near 270 nm, attributed to π→π* transitions in the imidazole ring .
-
IR: Strong O–H stretches at 3200–3400 cm⁻¹ and C=N vibrations at 1640 cm⁻¹ .
Chemical Reactivity and Applications
Reactivity
The diol moiety enables participation in:
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Condensation reactions: With carbonyl compounds to form acetals or ketals.
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Coordination chemistry: As a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
The imidazole nitrogen can act as a Brønsted base (pKa ~7.0), facilitating proton transfer in catalytic cycles .
Atmospheric Chemistry Implications
In aerosol mimics, imidazole derivatives participate in brown carbon (BrC) formation via reactions with aldehydes and ammonium sulfate . Cross-reactions between glyoxal and glycolaldehyde yield light-absorbing products, suggesting that (1-Hydroxy-1H-imidazol-2-yl)methanediol could contribute to aerosol optical properties .
Challenges and Future Directions
Current knowledge gaps include:
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Synthetic optimization: Developing efficient routes to the methanediol derivative.
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Stability profiling: Assessing decomposition pathways under environmental conditions.
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Application testing: Evaluating catalytic or therapeutic efficacy.
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